molecular formula C19H17Cl3N2S2 B2607750 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole CAS No. 318248-67-8

5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole

Cat. No.: B2607750
CAS No.: 318248-67-8
M. Wt: 443.83
InChI Key: YGBFNBHCVRAVAW-UHFFFAOYSA-N
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Description

5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole is a synthetically engineered small molecule featuring a multi-substituted pyrazole core. This complex structure is functionalized with both a 2,6-dichlorophenylsulfanyl methyl group and a 4-methylphenylsulfanyl methyl group, making it a compound of significant interest in advanced chemical research and development. Its molecular architecture suggests potential as a key intermediate or scaffold in the synthesis of more complex target molecules. Researchers can explore its utility in various fields, including medicinal chemistry for structure-activity relationship (SAR) studies, and in agrochemical research, where similar pyrazole derivatives are known to exhibit bioactive properties (see, for example, the compendium of pesticide compounds for the relevance of pyrazole structures) . The presence of sulfur and chlorine atoms provides distinct electronic and steric properties, which can be pivotal in molecular recognition and binding interactions. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for any form of human or animal consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-chloro-4-[(2,6-dichlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl3N2S2/c1-12-6-8-13(9-7-12)25-11-17-14(19(22)24(2)23-17)10-26-18-15(20)4-3-5-16(18)21/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBFNBHCVRAVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN(C(=C2CSC3=C(C=CC=C3Cl)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.

    Introduction of chlorinated phenyl groups: Chlorinated phenyl groups can be introduced via nucleophilic aromatic substitution reactions, where a nucleophile displaces a leaving group on a chlorinated benzene ring.

    Formation of sulfanyl linkages: The sulfanyl (thioether) linkages can be formed through the reaction of thiols with alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorinated phenyl groups can be reduced to less chlorinated or dechlorinated products using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated phenyl derivatives.

    Substitution: Amino or thio-substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that pyrazole derivatives, including the compound in focus, exhibit promising anticancer properties. The presence of chlorinated phenyl groups and sulfanyl moieties enhances their activity against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted a series of pyrazole derivatives that showed significant cytotoxicity against breast cancer cells. The study concluded that modifications in the sulfanyl groups could enhance the selectivity and potency of these compounds against specific cancer types .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.

Case Study : An article in Pharmacology Reports discussed a derivative that exhibited substantial inhibition of nitric oxide production in macrophages, suggesting a mechanism for its anti-inflammatory action. The study emphasized the importance of structural modifications in enhancing efficacy .

Agricultural Applications

1. Pesticidal Activity
The unique structure of 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole suggests potential applications as a pesticide or herbicide. Compounds with similar functionalities have been shown to possess herbicidal properties, effectively targeting specific plant species while minimizing harm to crops.

Case Study : Research published in Pest Management Science evaluated several pyrazole-based compounds for their herbicidal activity against common weeds. Results indicated that certain derivatives significantly reduced weed biomass without adversely affecting crop yield .

Mechanism of Action

The mechanism of action of 5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Dichlorophenyl-Substituted Pyrazole Derivatives

The following compounds share the pyrazole core and dichlorophenyl-sulfanylmethyl substituents but differ in substitution patterns:

Compound Name Substituents (Positions) Molecular Formula Key Structural Differences vs. Target Compound
5-Chloro-4-{[(2,3-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole 2,3-dichlorophenyl (position 4) C₁₈H₁₅Cl₃N₂S₂ Chlorine positions on phenyl ring (2,3 vs. 2,6)
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole 2,4-dichlorophenyl (position 4) C₁₇H₁₃Cl₃N₂S Replacement of 4-methylphenyl group with phenyl

Impact of Halogen Positioning :

  • In isostructural compounds (e.g., halogen-substituted thiazoles), minor halogen changes (Cl vs. Br) preserve molecular conformation but alter crystal packing due to differences in van der Waals radii and polarity .

Sulfanylmethyl Group Variations

Compound Name Substituents (Positions) Molecular Formula Key Functional Differences
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Trifluoromethyl (position 3) C₁₆H₁₁Cl₂F₃N₄OS₂ Carbaldehyde and trifluoromethyl groups enhance electrophilicity
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate Carboxylate and hydroxyimino groups C₁₈H₁₄ClN₃O₃S Polar functional groups increase solubility in polar solvents

Functional Group Effects :

  • The 4-methylphenyl group in the target compound likely improves lipophilicity compared to polar derivatives (e.g., carboxylates or hydroxyimino groups) .
  • Trifluoromethyl substituents, as seen in other pyrazoles, introduce electron-withdrawing effects, which can modulate reactivity in synthetic pathways .

Crystallographic and Spectroscopic Insights

  • Single-Crystal Studies : Isostructural pyrazole-thiazole hybrids (e.g., compounds 4 and 5 in ) exhibit similar conformations but distinct packing due to halogen substitutions. This suggests that the target compound’s 2,6-dichloro configuration may lead to unique supramolecular interactions (e.g., Cl···Cl contacts) .
  • Spectroscopic Characterization : NMR and IR data for analogs (e.g., 318248-73-6) confirm the presence of sulfanylmethyl and aromatic protons, with shifts influenced by electron-withdrawing/donating substituents .

Areas for Further Research

  • Solubility and Stability : Systematic studies comparing the target compound with its analogs in varied solvents.
  • Computational Modeling : DFT studies to quantify electronic effects of substituents on reactivity.

Biological Activity

5-Chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole, with the CAS number 318248-67-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C19H17Cl3N2S2
  • Molecular Weight : 443.85 g/mol
  • CAS Number : 318248-67-8

Physical Properties

PropertyValue
Boiling PointNot specified
Purity>90%

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. For instance, similar pyrazole derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. In one study, certain compounds demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors .

Anticancer Properties

Pyrazole derivatives are recognized for their anticancer activities. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth . The specific mechanisms often involve modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

  • Antibacterial Screening : A study evaluated several pyrazole derivatives for antibacterial activity against multiple bacterial strains. The results indicated that compounds with sulfanyl groups showed enhanced antibacterial effects compared to those without .
  • Enzyme Inhibition Studies : Another research focused on the enzyme inhibitory potential of pyrazole derivatives, revealing that certain modifications in the structure led to improved inhibition profiles against AChE and urease .
  • Cancer Cell Studies : Research involving pyrazolo[1,5-a]pyrimidines has shown that these compounds can serve as effective agents in targeting lipid droplets in cancer cells, suggesting their utility in both diagnostic and therapeutic contexts .

The biological activities of this compound may be attributed to:

  • Hydrogen Bonding : The presence of chlorine and sulfur atoms can facilitate hydrogen bonding interactions with biological targets.
  • Aromatic Stacking : The aromatic rings in the structure may allow for stacking interactions with nucleic acids or proteins, influencing biological pathways.

Q & A

Q. Optimization Tips :

  • Vary catalysts (e.g., Pd for cross-coupling), solvents (DMF vs. THF), and temperatures.
  • Monitor intermediates via TLC or HPLC to minimize side reactions.
  • Example yield improvement: Switching from DMF to DMSO increased regioselectivity by 15% in analogous triazole syntheses .

Advanced: How can computational methods address regioselectivity challenges during sulfanyl methyl group introduction?

Answer:
Density Functional Theory (DFT) predicts electronic and steric effects influencing substitution patterns:

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrazole ring .
  • Simulate transition states to compare energy barriers for competing substitution pathways (e.g., C-4 vs. C-5 positions).
  • Validate with Hammett plots to correlate substituent electronic effects with reaction rates .

Case Study : DFT studies on similar pyrazoles revealed that electron-withdrawing groups (e.g., Cl) at the 2,6-dichlorophenyl moiety direct sulfanyl methylation to the C-4 position due to reduced steric hindrance .

Basic: What spectroscopic techniques are critical for structural validation, and how are conflicting data resolved?

Answer:
Essential Techniques :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl and sulfanyl groups). For example, sulfanyl protons appear as broad singlets at δ 3.8–4.2 ppm .
  • LC-MS : Verify molecular weight and purity (>95% by area normalization).
  • IR : Detect functional groups (e.g., C-S stretch at ~650 cm⁻¹) .

Q. Resolving Conflicts :

  • Cross-validate with X-ray crystallography (if crystalline) to resolve ambiguous NOE or coupling patterns .
  • Use 2D NMR (COSY, HSQC) to assign overlapping signals.

Advanced: How can discrepancies between theoretical and experimental crystal structure data be reconciled?

Answer:

  • Perform Hirshfeld surface analysis to assess intermolecular interactions (e.g., H-bonding, π-π stacking) that DFT might underestimate .
  • Refine computational models by incorporating solvent effects (e.g., CHCl₃ vs. DMSO) using Polarizable Continuum Models (PCM) .
  • Compare experimental XRD bond lengths/angles with DFT-optimized geometries; deviations >0.05 Å suggest lattice packing influences .

Basic: What in vitro assays are suitable for evaluating enzymatic inhibition or antimicrobial activity?

Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., carbonic anhydrase II inhibition monitored via 4-nitrophenyl acetate hydrolysis at 400 nm) .
  • Antimicrobial Screening : Employ microbroth dilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Key Controls : Include positive controls (e.g., ciprofloxacin for bacteria) and solvent blanks to exclude false positives.

Advanced: What methodologies enable SAR analysis for sulfanyl methyl substituents?

Answer:

  • Systematic Substituent Variation : Synthesize analogs with electron-donating (e.g., -OCH₃) or bulky groups (e.g., -CF₃) on the phenyl rings .
  • 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data to map steric/electrostatic requirements for activity .
  • Molecular Docking : Simulate binding poses with target proteins (e.g., COX-2 for anti-inflammatory activity) to identify critical interactions (e.g., H-bonds with Arg120) .

Basic: How should stability studies be designed under varying pH and temperature conditions?

Answer:

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions .
  • Analytical Monitoring : Use HPLC with a C18 column (UV detection at 254 nm) to track degradation products.
  • Kinetic Analysis : Calculate t₉₀ (time for 10% degradation) using first-order kinetics.

Example : A related pyrazole showed 5% degradation at pH 7.4 (37°C) over 72 hours, increasing to 20% under UV light .

Advanced: How can isotopic labeling elucidate metabolic pathways in biological systems?

Answer:

  • ¹⁴C-Labeling : Introduce a radiolabel at the methyl group (e.g., via [¹⁴C]-methyl iodide alkylation) to track metabolites in urine/plasma using scintillation counting .
  • LC-HRMS/MS : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) via accurate mass shifts (e.g., +16 Da for oxidation).
  • In Silico Prediction : Use software like Meteor (Lhasa Ltd.) to simulate plausible metabolic routes .

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